What is the mechanism of action of 2-Methylindole-3-acetic acid?
What is the mechanism of action of 2-Methylindole-3-acetic acid?
An In-depth Technical Guide to the Mechanism of Action of 2-Methylindole-3-acetic acid
Introduction: The Canonical Auxin Signaling Pathway
In the realm of plant biology, the phytohormone auxin, with indole-3-acetic acid (IAA) as its principal and most studied form, serves as a master regulator of nearly every aspect of plant growth and development.[1][2][3] From cell elongation and division to organogenesis and stress responses, IAA orchestrates a plant's life cycle.[1][3] Its mechanism of action is a paradigm of signal transduction, relying on a sophisticated system of protein degradation to regulate gene expression.
The core of this pathway involves three key protein families:[4]
-
TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are the primary auxin receptors. They are F-box proteins that form part of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex.[5][6][7]
-
Aux/IAA Repressors: The Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins are a family of short-lived transcriptional repressors.[7][8] In the absence of auxin, they bind to and inhibit the activity of ARF transcription factors.[4][7]
-
ARF Transcription Factors: Auxin Response Factors (ARFs) are transcription factors that bind to auxin-response elements in the promoters of auxin-regulated genes, thereby controlling their expression.[4]
The signaling cascade is triggered when cellular auxin levels rise. Auxin acts as a molecular "glue," promoting the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein.[6][7] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex, leading to its rapid degradation by the 26S proteasome.[5] The removal of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the transcription of downstream auxin-responsive genes, which in turn execute the various developmental programs.[5]
2-Methylindole-3-acetic acid (2-Me-IAA): A Structural Analog
2-Methylindole-3-acetic acid (2-Me-IAA) is a synthetic derivative of indole-3-acetic acid, distinguished by a methyl group at the 2-position of the indole ring.[9][10] It is recognized primarily as a plant growth regulator with auxin-like properties and is utilized in agricultural and biochemical research to promote root development, enhance plant vigor, and study hormone signaling pathways.[9][11] While it mimics the effects of natural auxin, its mechanism and efficiency are subtly but significantly altered by its chemical structure.
Mechanism of Action: A Weak Auxin
2-Me-IAA functions by interacting with the same canonical auxin signaling pathway as IAA. However, it is classified as a "weak" or "borderline" auxin due to its reduced biological activity compared to its unsubstituted counterpart.[10]
The key to understanding its mechanism lies in the structural modification—the 2-methyl group. This substitution has been shown to decrease overall auxin activity.[10] While 2-Me-IAA can still be recognized by the TIR1/AFB receptors and facilitate the degradation of Aux/IAA repressors, it does so with significantly lower efficiency than IAA.
Quantum-chemical calculations and molecular dynamics simulations provide insight into this reduced activity. The presence of the 2-alkyl substituent alters the conformational flexibility of the molecule. Specifically, it creates a preference for conformations where the carboxymethyl side chain (-CH2COOH) is tilted relative to the indole ring system. This contrasts with the more planar conformation preferred by highly active auxins like IAA.[10] This altered three-dimensional shape likely results in a less optimal fit within the auxin-binding pocket of the TIR1/AFB-Aux/IAA co-receptor complex, thereby reducing the stability of the interaction and the subsequent efficiency of Aux/IAA repressor degradation.
Quantitative and Comparative Data
The reduced activity of 2-Me-IAA is quantifiable through bioassays. A key parameter is the half-optimal concentration, which is the concentration required to elicit 50% of the maximum biological response (e.g., cell elongation).
| Compound | Half-Optimal Concentration (mol L⁻¹) | Relative Activity |
| Indole-3-acetic acid (IAA) | ~ 2 x 10⁻⁶ | Strong Auxin |
| 2-Methylindole-3-acetic acid (2-Me-IAA) | ~ 2 x 10⁻⁵ | Weak/Borderline Auxin[10] |
As the table shows, a concentration of 2-Me-IAA approximately ten times higher than that of IAA is required to achieve a similar level of response, underscoring its classification as a weak auxin.[10]
Experimental Protocol: Avena Coleoptile Straight-Growth Bioassay
The auxin activity of compounds like 2-Me-IAA is classically determined using the Avena (oat) coleoptile straight-growth test.[10] This bioassay provides a reliable and quantitative measure of a substance's ability to induce cell elongation, a hallmark effect of auxins.
Methodology:
-
Seed Germination:
-
Soak oat (Avena sativa) seeds in water for 2-4 hours.
-
Germinate the seeds on moist filter paper in complete darkness at 25°C for 72-96 hours to promote etiolation and prevent interfering phototropic responses.
-
-
Preparation of Coleoptile Sections:
-
Under a dim green safelight (to which the coleoptiles are insensitive), select straight coleoptiles of uniform length.
-
Excise the apical 3-5 mm to remove the endogenous source of auxin.
-
From the remaining coleoptile, cut a subapical section of a precise length, typically 10 mm.
-
-
Incubation:
-
Prepare a series of test solutions with varying concentrations of 2-Me-IAA (e.g., 10⁻⁸ to 10⁻³ M). Include a positive control series with IAA and a negative control with buffer solution only.
-
Randomly distribute 10-15 coleoptile sections into petri dishes or vials containing the test solutions.
-
Incubate the sections in the dark at 25°C for 18-24 hours, ensuring gentle agitation to facilitate solution uptake and aeration.
-
-
Measurement and Data Analysis:
-
After incubation, use a digital caliper or a magnified imaging system to precisely measure the final length of each coleoptile section.
-
Calculate the change in length (ΔL = Final Length - Initial Length) for each section.
-
Average the ΔL for each concentration and plot the mean elongation against the logarithm of the molar concentration of the test compound.
-
From the resulting dose-response curve, determine the half-optimal concentration and the maximum elongation response.
-
Conclusion
The mechanism of action of 2-Methylindole-3-acetic acid is fundamentally tied to the canonical auxin signaling pathway. It acts as a structural and functional analog of indole-3-acetic acid, capable of initiating the auxin response cascade by binding to the TIR1/AFB-Aux/IAA co-receptor complex. However, the presence of a methyl group at the 2-position of its indole ring sterically hinders its interaction with this complex. This results in reduced binding affinity and, consequently, a less efficient degradation of Aux/IAA transcriptional repressors. The outcome is a significantly weaker physiological response compared to IAA, classifying 2-Me-IAA as a weak or borderline auxin. This characteristic makes it a valuable tool for dissecting the nuances of auxin perception and signaling in plant science research.
References
-
Antolic, S., Dolusic, E., Kosic, E. K., Kojic-Prodic, B., Magnus, V., Ramek, M., & Tomic, S. (2003). Auxin activity and molecular structure of 2-alkylindole-3-acetic acid. Plant growth regulation, 39(3), 235-252. (URL: [Link])
-
Indole-3-acetic acid - Wikipedia. (URL: [Link])
-
Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance - MDPI. (URL: [Link])
-
Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development | PNAS. (URL: [Link])
-
2-METHYLINDOLE-3-ACETIC ACID CAS 1912-43-2 Market Size, Share, Growth | CAGR Forecast 2032. (URL: [Link])
-
Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana - PubMed. (URL: [Link])
-
Auxin-Abscisic Acid Interactions in Plant Growth and Development - MDPI. (URL: [Link])
-
Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PubMed. (URL: [Link])
-
Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - NIH. (URL: [Link])
-
Auxin Plays Multiple Roles during Plant–Pathogen Interactions - PMC - PubMed Central. (URL: [Link])
-
Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - NIH. (URL: [Link])
-
Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PubMed Central. (URL: [Link])
-
Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - NIH. (URL: [Link])
-
Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - SciSpace. (URL: [Link])
-
Auxin sensitivities of all Arabidopsis Aux/IAAs for degradation in the presence of every TIR1/AFB - PubMed. (URL: [Link])
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Auxin Plays Multiple Roles during Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-METHYLINDOLE-3-ACETIC ACID CAS 1912-43-2 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
